molecular formula C9H12N2O3 B1392424 2-[(3-Hydroxypropyl)amino]nicotinic acid CAS No. 1220037-95-5

2-[(3-Hydroxypropyl)amino]nicotinic acid

Cat. No.: B1392424
CAS No.: 1220037-95-5
M. Wt: 196.2 g/mol
InChI Key: UAIGELSUKBKTRV-UHFFFAOYSA-N
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Description

2-[(3-Hydroxypropyl)amino]nicotinic acid, also known as 2-(3-hydroxypropylamino)pyridine-3-carboxylic acid, is a compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxypropyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxypropyl)amino]nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxylic acid group would yield an alcohol .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a potential therapeutic agent due to its structural similarity to nicotinic acid.

    Industry: As an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxypropyl)amino]nicotinic acid is not fully understood. it is believed to interact with molecular targets similar to those of nicotinic acid, such as G-protein-coupled receptors. These interactions may modulate various biochemical pathways, including those involved in lipid metabolism and inflammation .

Comparison with Similar Compounds

2-[(3-Hydroxypropyl)amino]nicotinic acid can be compared with other similar compounds, such as:

    Nicotinic acid: A well-known compound with similar structural features but lacking the hydroxypropyl group.

    Nicotinamide: Another derivative of nicotinic acid with different pharmacological properties.

    Nicotinamide riboside: A more complex derivative with additional biological activities

Properties

IUPAC Name

2-(3-hydroxypropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-6-2-5-11-8-7(9(13)14)3-1-4-10-8/h1,3-4,12H,2,5-6H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIGELSUKBKTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218315
Record name 2-[(3-Hydroxypropyl)amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-95-5
Record name 2-[(3-Hydroxypropyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Hydroxypropyl)amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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